4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide
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Overview
Description
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the reaction of anthranilic acid with formamide under acidic conditions to yield 2,4-dioxo-1H-quinazoline.
Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the quinazoline derivative with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-methoxypropylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypropyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazoline compounds.
Scientific Research Applications
4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate cellular signaling pathways by interacting with receptors or other signaling proteins, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide: Lacks the methoxypropyl group, which may affect its solubility and biological activity.
N-(3-methoxypropyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]aniline: Contains an aniline group instead of a benzamide group, which may influence its reactivity and interactions with biological targets.
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-hydroxyethyl)benzamide: Has a hydroxyethyl group instead of a methoxypropyl group, potentially altering its chemical and biological properties.
Uniqueness
The uniqueness of 4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxypropyl group may enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-27-12-4-11-21-18(24)15-9-7-14(8-10-15)13-23-19(25)16-5-2-3-6-17(16)22-20(23)26/h2-3,5-10H,4,11-13H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFHWANFSEYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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